In Silico Elucidation of the Indazole Scaffold: A Computational Framework for 3-Ethyl-4-fluoro-1H-indazole Kinase Inhibition
In Silico Elucidation of the Indazole Scaffold: A Computational Framework for 3-Ethyl-4-fluoro-1H-indazole Kinase Inhibition
Executive Summary
The indazole scaffold represents a "privileged structure" in kinase drug discovery, serving as the core pharmacophore for approved inhibitors like Axitinib, Pazopanib, and Linifanib.[1] This technical guide details the in silico modeling of 3-Ethyl-4-fluoro-1H-indazole , a specific probe molecule designed to exploit the ATP-binding cleft.
The presence of the 3-ethyl group serves as a hydrophobic probe for the gatekeeper region or ribose pocket, while the 4-fluoro substituent modulates the pKa of the indazole NH (enhancing hydrogen bond acidity) and blocks metabolic oxidation at a susceptible position. This guide provides a rigorous, self-validating workflow for modeling this ligand against Type I kinase targets (e.g., VEGFR2, JNK3, or FGFR).
Chemical Architecture & Tautomeric States
Before initiating any simulation, the quantum mechanical state of the ligand must be defined. Indazoles exhibit annular tautomerism (1H- vs. 2H-indazole).
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1H-Indazole: Thermodynamically preferred in solution.
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2H-Indazole: Often the bioactive conformation when bound to the kinase hinge region, depending on the donor/acceptor pattern of the specific kinase (e.g., interaction with the backbone carbonyl of Glu/Leu residues).
Critical Step: You must generate and dock both tautomers. Neglecting the 2H-tautomer is a common failure mode in indazole modeling that leads to false negatives.
Computational Workflow Architecture
The following diagram outlines the linear progression from system preparation to thermodynamic validation.
Figure 1: End-to-end computational workflow for kinase inhibitor modeling.
Protocol 1: System Preparation
Ligand Parameterization
The 4-fluoro substituent introduces high electronegativity, altering the charge distribution on the benzene ring. Standard library charges (e.g., Gasteiger) are insufficient for high-precision binding energy calculations.
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Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA to obtain the global minimum conformation.
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Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. The fluorine atom will withdraw electron density from the C4 carbon, affecting the dipole moment.
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Topology Generation: Use Antechamber (AmberTools) to assign atom types (GAFF2 force field).
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Validation Check: Ensure the Fluorine atom type is correctly assigned (usually f in GAFF) and the VdW parameters match modern standards to avoid "fusion" with protein atoms.
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Protein Preparation
Select a high-resolution crystal structure (< 2.0 Å) of the target kinase (e.g., VEGFR2 PDB: 4AG8 or JNK3 PDB: 7S1N).
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Clean Up: Remove crystallographic waters unless they bridge the ligand to the protein (common in the kinase back-pocket).
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Protonation: Use PDB2PQR or PropKa (pH 7.4) to assign protonation states.
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Critical Check: Verify the protonation state of the Gatekeeper residue and the Catalytic Lysine .
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Protocol 2: Molecular Docking (The Static Search)
Docking predicts the binding pose. For 3-Ethyl-4-fluoro-1H-indazole, we target the ATP-binding cleft.[2]
Methodology
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Software: AutoDock Vina or Schrödinger Glide.
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Grid Box: Center the grid on the centroid of the co-crystallized ligand (or the hinge region residues). Dimensions: 20x20x20 Å.
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Constraints (Crucial):
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Define a hydrogen bond constraint between the Indazole Nitrogen (N1 or N2) and the backbone amide/carbonyl of the Hinge Residue (e.g., Cys919 in VEGFR2).
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Reasoning: Indazoles are Type I inhibitors; without this hinge lock, the docking algorithm may place the hydrophobic ethyl group in the hydrophilic solvent, yielding a false pose.
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Data Output Table: Docking Score Interpretation
| Metric | Threshold | Interpretation for Indazole |
| Binding Affinity | < -8.5 kcal/mol | High probability of activity (nM range). |
| H-Bond Distance | 2.6 - 3.1 Å | Ideal Hinge interaction (N...O or N...N). |
| Ligand Efficiency | > 0.3 kcal/mol/atom | Indicates the fragment is highly optimal. |
Protocol 3: Molecular Dynamics (Dynamic Validation)
Docking is static; MD reveals if the "3-ethyl" group is stable in the hydrophobic pocket or if it clashes with the gatekeeper.
Simulation Protocol (GROMACS/AMBER)
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Solvation: Cubic box, TIP3P water model, 10 Å buffer distance.
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Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
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Minimization: 5000 steps steepest descent to remove steric clashes (crucial for the bulky ethyl group).
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Equilibration:
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NVT: 100 ps, heating to 300 K (Berendsen thermostat).
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NPT: 100 ps, pressurizing to 1 bar (Parrinello-Rahman barostat).
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Production: 100 ns simulation. Time step: 2 fs.
Analysis: The "Fluoro-Scan"
Monitor the distance between the 4-Fluoro atom and nearby hydrophobic residues. A stable distance (< 4.0 Å) indicates the fluorine is contributing to Van der Waals binding and not repelling the pocket.
Protocol 4: Binding Free Energy (MMPBSA)
To quantify the contribution of the ethyl and fluoro groups, use Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA). This is more accurate than docking scores.[3]
Equation:
- : Vacuum potential energy (Van der Waals + Electrostatic).
- : Solvation energy (Polar + Non-polar).
Interpretation:
If the 3-Ethyl group fits the hydrophobic pocket correctly, the Van der Waals term (
Interaction Map & Binding Mode
The following diagram illustrates the expected Type I binding mode of the molecule within a generic kinase pocket.
Figure 2: Schematic interaction map of 3-Ethyl-4-fluoro-1H-indazole in the ATP binding site.
References
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Vertex AI Search. (2023). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. 4
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RCSB PDB. (2021). 7S1N: N-Aromatic-Substituted Indazole Derivatives as Brain Penetrant and Orally Bioavailable JNK3 Inhibitors. 5[6]
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Bentham Science. (2023). Roles of Fluorine in Drug Design and Drug Action. 7[6]
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Molecules (MDPI). (2020). Importance of Fluorine in Benzazole Compounds. 8
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ACS Omega. (2024). Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. 9[6][5][10][4]
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Bioorg Med Chem. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. 11[6][5]
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Frontiers in Molecular Biosciences. (2022).[12] Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. 12[6]
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